![molecular formula C12H11N3O2 B14371450 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 90906-60-8](/img/structure/B14371450.png)
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with a unique structure that includes both an aminophenyl group and a hydrazinyl group attached to a cyclohexa-diene-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-aminophenylhydrazine with cyclohexa-3,5-diene-1,2-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminophenyl and hydrazinyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted hydrazinyl and aminophenyl compounds .
Scientific Research Applications
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The aminophenyl and hydrazinyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Other hydrazinyl compounds: Compounds with hydrazinyl groups attached to different aromatic or aliphatic rings can have different reactivities and uses.
Aminophenyl compounds: Compounds with aminophenyl groups attached to various backbones can exhibit different biological and chemical properties
Properties
CAS No. |
90906-60-8 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)14-15-10-5-6-11(16)12(17)7-10/h1-7,16-17H,13H2 |
InChI Key |
BMZDDHNBYMMDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



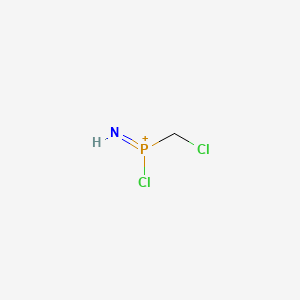
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


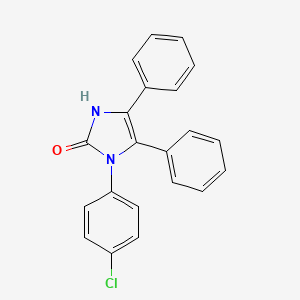
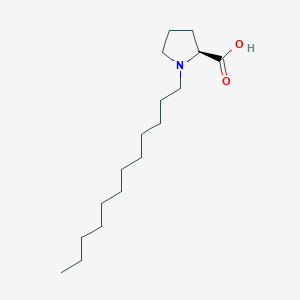
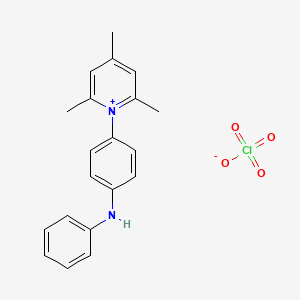
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

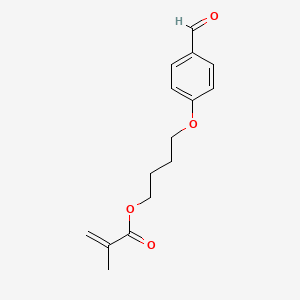
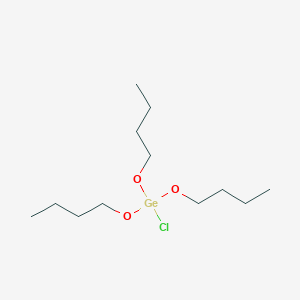

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
